1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate, also known as meprobamate, is a carbamate derivative that has been widely used as an anxiolytic drug. It was first synthesized in the 1950s and gained popularity for its tranquilizing effects. The compound is known for its ability to produce muscle relaxation and sedation without significantly affecting the heart, respiration, or other autonomic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is synthesized by reacting 2-methylvaleraldehyde with two molecules of formaldehyde. The resulting 2-methyl-2-propylpropan-1,3-diol is then transformed into the dicarbamate via successive reactions with phosgene and ammonia .
Industrial Production Methods: Industrial production of this compound typically involves the salt-free procedure based on aldol addition followed by hydrogenation or the classical combination of hydroxymethylation and Cannizzaro-type disproportionation with formaldehyde .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler carbamate derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbamate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives and simpler alcohols .
Scientific Research Applications
1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other carbamate derivatives.
Biology: Studied for its effects on muscle relaxation and sedation.
Medicine: Historically used as an anxiolytic drug to manage anxiety disorders and provide short-term relief of anxiety symptoms.
Industry: Employed in the production of biodegradable thermoplastic elastomers and solid polymer electrolytes for lithium metal batteries
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate involves its interaction with the central nervous system. The compound produces reversible flaccid paralysis of skeletal muscles by acting on the spinal cord and brain. It exerts its effects by binding to specific receptors and modulating neurotransmitter release, leading to muscle relaxation and sedation .
Comparison with Similar Compounds
Carisoprodol: Another centrally acting muscle relaxant with a similar structure and mechanism of action.
Mephenesin: An older compound with similar tranquilizing effects but a shorter duration of action.
Methocarbamol: A muscle relaxant with a different chemical structure but similar therapeutic effects.
Uniqueness: 1,3-Propanediol, 2-methyl-2-pentyl-, dicarbamate is unique in its ability to produce muscle relaxation and sedation without significantly affecting autonomic functions. Its chemical structure allows for a balanced effect on both the spinal cord and brain, making it a valuable compound in both medical and industrial applications .
Properties
CAS No. |
25462-47-9 |
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Molecular Formula |
C11H22N2O4 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylheptyl] carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-3-4-5-6-11(2,7-16-9(12)14)8-17-10(13)15/h3-8H2,1-2H3,(H2,12,14)(H2,13,15) |
InChI Key |
KRYLGICXMCHFHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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